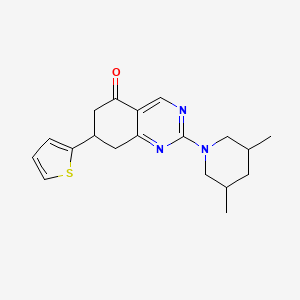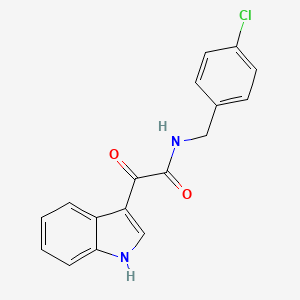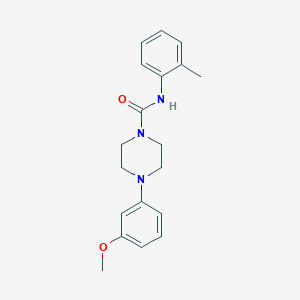![molecular formula C18H18N2O3S B4414448 5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide
Overview
Description
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MT-45 and belongs to the class of opioid analgesics. MT-45 is a synthetic compound that was first synthesized in the 1970s by a team of researchers at the University of Montana.
Mechanism of Action
MT-45 exerts its analgesic effects by binding to opioid receptors in the brain and spinal cord. The compound has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 also activates the kappa-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
MT-45 has been found to produce a range of biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models and has been found to produce dose-dependent analgesia. MT-45 has also been found to produce sedative effects and can induce respiratory depression at high doses.
Advantages and Limitations for Lab Experiments
MT-45 has several advantages and limitations for use in lab experiments. The compound has a high affinity for opioid receptors, which makes it a useful tool for studying the mechanisms underlying opioid analgesia. However, MT-45 is a synthetic compound that has not been extensively studied in humans, and its safety profile is not well understood. Additionally, the synthesis of MT-45 is a complex process that requires specialized knowledge and equipment.
Future Directions
There are several future directions for research on MT-45. One area of interest is the development of safer and more effective opioid analgesics. MT-45 has shown promise as a potential alternative to traditional opioids, and further research is needed to fully understand its therapeutic potential. Another area of interest is the development of novel treatments for opioid addiction. MT-45 has been investigated as a potential treatment for opioid addiction, and further research is needed to determine its efficacy and safety in this context. Additionally, research is needed to better understand the biochemical and physiological effects of MT-45 and its potential for use in other therapeutic applications.
Scientific Research Applications
MT-45 has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have analgesic properties and has been investigated as a potential alternative to traditional opioid analgesics. MT-45 has also been studied for its potential use in the treatment of opioid addiction.
properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-19-14(11-24-12)10-20(2)18(21)17-9-8-16(23-17)13-4-6-15(22-3)7-5-13/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYSGIGPVQWXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-methoxy-3-methylphenyl)butanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4414368.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414373.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414402.png)

![N-(3-chloro-4,5-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414413.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4414435.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4414440.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4414444.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4414461.png)

